molecular formula C19H20N2O2S B2524321 (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1207050-47-2

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2524321
CAS No.: 1207050-47-2
M. Wt: 340.44
InChI Key: RMCSICKXIKWGLT-UHFFFAOYSA-N
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Description

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a phenylcyclopropane and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the phenylcyclopropane carboxylic acid, which is then reacted with piperazine to form the intermediate. This intermediate is further reacted with thiophene-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.

    (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: A compound with significant anti-HIV activity.

Uniqueness

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to its combination of a phenylcyclopropane and thiophene moiety, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and development.

Properties

IUPAC Name

[(1R)-2-phenylcyclopropyl]-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-18(16-13-15(16)14-5-2-1-3-6-14)20-8-10-21(11-9-20)19(23)17-7-4-12-24-17/h1-7,12,15-16H,8-11,13H2/t15?,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCSICKXIKWGLT-OEMAIJDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)[C@@H]2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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